molecular formula C6H5ClN4 B597291 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1239647-60-9

6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B597291
CAS No.: 1239647-60-9
M. Wt: 168.584
InChI Key: LXNPYPUQZKXAIW-UHFFFAOYSA-N
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Description

6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with significant potential in various scientific fields. It is characterized by a triazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and an amine group at the 2nd position. This compound has garnered attention due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields. The reaction typically occurs in dry toluene at 140°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Condensation Agents: For condensation reactions, aldehydes and ketones are commonly used.

Major Products

    Substituted Derivatives: Products of substitution reactions where the chlorine atom is replaced.

    Condensed Products: Products of condensation reactions involving the amine group.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
  • 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
  • 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide

Uniqueness

6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNPYPUQZKXAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856518
Record name 6-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239647-60-9
Record name 6-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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